molecular formula C16H18N4O4 B7093580 methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate

methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate

Cat. No.: B7093580
M. Wt: 330.34 g/mol
InChI Key: UNEDYMTZKNBCST-LBPRGKRZSA-N
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Description

Methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate typically involves multi-step organic reactionsThe esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves crystallization and recrystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized pyridine compounds, and various substituted pyridine derivatives .

Scientific Research Applications

Methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 6-methyl-3-nitro-2-[[(1S)-1-pyridin-2-ylpropyl]amino]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-4-12(13-7-5-6-8-17-13)19-15-14(20(22)23)11(16(21)24-3)9-10(2)18-15/h5-9,12H,4H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDYMTZKNBCST-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC2=NC(=CC(=C2[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)NC2=NC(=CC(=C2[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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